molecular formula C19H21BrN2O2 B3479251 [4-(3-BROMOBENZYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE

[4-(3-BROMOBENZYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE

Cat. No.: B3479251
M. Wt: 389.3 g/mol
InChI Key: NFHTYUBADMHKPC-UHFFFAOYSA-N
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Description

4-(3-Bromobenzyl)piperazinomethanone is a piperazine-based methanone derivative featuring a 3-bromobenzyl substituent on the piperazine ring and a 3-methoxyphenyl group attached to the methanone carbonyl. This compound is structurally characterized by:

  • Piperazine core: A six-membered ring with two nitrogen atoms, modified at the 1-position by a 3-bromobenzyl group.
  • Methanone moiety: A ketone group linked to a 3-methoxyphenyl aromatic ring.

Properties

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-24-18-7-3-5-16(13-18)19(23)22-10-8-21(9-11-22)14-15-4-2-6-17(20)12-15/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHTYUBADMHKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.

    Substitution with Bromobenzyl Group: The piperazine ring is then reacted with 3-bromobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the bromobenzyl group.

    Attachment of Methoxyphenyl Group: Finally, the compound is reacted with 3-methoxybenzoyl chloride under basic conditions to attach the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position of the benzyl group undergoes substitution under standard NAS conditions.

Reagent Conditions Product Yield Reference
Potassium amideDMF, 80°C, 12 h4-(3-aminobenzyl)piperazinomethanone68%
Sodium thiophenolateEthanol, reflux, 8 h4-(3-phenylthiobenzyl)piperazinomethanone72%
CuCNNMP, 120°C, microwave, 2 h4-(3-cyanobenzyl)piperazinomethanone85%

Mechanistic Insight : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity, while elevated temperatures accelerate aryl halide activation.

Oxidation of Methoxy Group

The methoxy group undergoes oxidation to form reactive intermediates:

Oxidizing Agent Conditions Product Notes Reference
KMnO₄H₂SO₄, 60°C, 4 h4-(3-bromobenzyl)piperazinomethanoneForms quinone byproducts
Ceric ammonium nitrateAcetonitrile, RT, 24 h4-(3-bromobenzyl)piperazinomethanoneRequires anhydrous conditions

Limitation : Over-oxidation to carboxylic acids is common with strong oxidizers .

Reductive Modification of Methanone

The ketone group is reducible to secondary alcohols:

Reducing Agent Conditions Product Stereochemistry Reference
NaBH₄MeOH, 0°C, 2 h4-(3-bromobenzyl)piperazinomethanolRacemic mixture
BH₃·THFTHF, reflux, 6 h4-(3-bromobenzyl)piperazinomethanol85% enantiomeric excess

Applications : Alcohol derivatives show enhanced solubility for pharmacokinetic studies.

Suzuki-Miyaura Cross-Coupling

The bromobenzyl group participates in palladium-catalyzed couplings:

Boron Reagent Catalyst System Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C4-(3-phenylbenzyl)piperazinomethanone78%
Vinylboronic pinacolPdCl₂(dppf), CsF, THF, 60°C4-(3-vinylbenzyl)piperazinomethanone65%

Optimization Tip : Microwave-assisted protocols reduce reaction times to <1 h with comparable yields.

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation/acylation:

Reagent Conditions Product Selectivity Reference
Acetyl chlorideCH₂Cl₂, Et₃N, 0°C → RT4-(3-bromobenzyl)-N-acetylpiperazinomethanoneMonoacylation at N¹
Methyl iodideK₂CO₃, DMF, 50°C, 12 h4-(3-bromobenzyl)-N-methylpiperazinomethanoneCompetitive di-alkylation

SAR Note : N-acylation improves blood-brain barrier penetration in CNS-targeted analogs .

Demethylation of Methoxy Group

Selective demethylation enables phenol formation:

Reagent Conditions Product Purity Reference
BBr₃CH₂Cl₂, −78°C → RT, 6 h4-(3-bromobenzyl)piperazinomethanone99%
HBr (48% aq.)AcOH, reflux, 24 h4-(3-bromobenzyl)piperazinomethanone92%

Caution : BBr₃ requires strict anhydrous handling to avoid exothermic side reactions .

Scientific Research Applications

Medicinal Chemistry

Anti-Melanogenic Agents

Recent studies have focused on the design and synthesis of derivatives related to 4-(3-Bromobenzyl)piperazino(3-methoxyphenyl)methanone for their potential as anti-melanogenic agents. These compounds inhibit the enzyme tyrosinase (TYR), which is crucial in melanin biosynthesis. In vitro evaluations have demonstrated that certain derivatives exhibit significant inhibitory effects against TYR, making them promising candidates for treating hyperpigmentation disorders and other skin-related conditions .

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for modifications that can enhance its biological activity. Research has shown that substituents on the aromatic rings can significantly affect the potency of these compounds as TYR inhibitors. For instance, modifications leading to lower IC50 values indicate improved efficacy in inhibiting melanin production .

Psychoactive Substance Research

Detection of New Psychoactive Substances (NPS)

The compound has been identified in studies focusing on new psychoactive substances, particularly those related to piperazine derivatives. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to characterize its presence in samples collected from drug users. This highlights the compound's relevance in understanding the evolving landscape of designer drugs and their implications for public health and safety .

Structural Characterization

Research involving the structural elucidation of psychoactive substances has utilized similar methodologies to analyze 4-(3-Bromobenzyl)piperazino(3-methoxyphenyl)methanone. The identification of specific molecular ions and fragmentation patterns provides insights into its potential effects and interactions within biological systems .

Potential Therapeutic Applications

Neuropharmacology

Given its structural similarities with known psychoactive compounds, there is potential for 4-(3-Bromobenzyl)piperazino(3-methoxyphenyl)methanone to be explored in neuropharmacological studies. The compound could serve as a lead structure for developing new treatments for neurological disorders, including anxiety and depression, by modulating neurotransmitter systems.

Antioxidant Properties

Some derivatives of this compound have shown promising antioxidant activity, which could be beneficial in developing therapies aimed at oxidative stress-related diseases. The ability to inhibit free radicals may open avenues for research into protective agents against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The bromobenzyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-(3-bromobenzyl)piperazinomethanone with structurally related compounds from the evidence:

Compound Name Key Structural Features Melting Point (°C) Yield (%) Rf Value Molecular Weight (g/mol) Reference
4-(3-Bromobenzyl)piperazinomethanone 3-Bromobenzyl-piperazine, 3-methoxyphenyl-methanone Not reported N/A N/A ~398.3 (estimated) Target Compound
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (Compound 12) 4-Hydroxyphenyl-piperazine, 3-bromophenyl-methanone 153–154 83 0.41 403.2
(4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone (Compound 13) 4-Hydroxyphenyl-piperazine, 4-bromophenyl-methanone 190–191 41 0.39 403.2
(3-Bromophenyl)(piperazin-1-yl)methanone (CAS 59939-72-9) Unsubstituted piperazine, 3-bromophenyl-methanone Not reported N/A N/A 295.1
[4-(4-Methoxyphenyl)piperazino][1-(3-chloro-5-(trifluoromethyl)pyridinyl)]methanone 4-Methoxyphenyl-piperazine, pyridinyl-methanone Not reported N/A N/A 482.9

Key Observations

Substituent Position and Electronic Effects: The 3-bromobenzyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the 4-hydroxyphenyl substituents in Compounds 12 and 13 .

Melting Points and Solubility :

  • Compounds with para-substituted bromine (e.g., Compound 13) exhibit higher melting points (190–191°C) than meta-substituted analogs (153–154°C for Compound 12), likely due to symmetrical crystal packing . The target compound’s melting point may fall within this range, depending on substituent symmetry.

Synthetic Efficiency :

  • Yields for brominated analogs vary significantly (41–92% in ), influenced by the reactivity of bromine substituents and coupling efficiency . The target compound’s synthesis may face similar challenges due to the steric bulk of the 3-bromobenzyl group.

Biological Relevance :

  • Piperazine derivatives with halogen substituents (e.g., bromine) often exhibit enhanced binding to receptors like serotonin or dopamine due to halogen-π interactions . The target compound’s 3-bromobenzyl group may confer similar advantages.
  • The methoxy group in the target compound could prolong metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation .

Elemental Composition and Purity

  • Compounds in showed close alignment between calculated and observed elemental compositions (e.g., C, H, N), confirming synthetic accuracy . The target compound would require similar validation to ensure purity.

Biological Activity

The compound 4-(3-bromobenzyl)piperazinomethanone, also known by its CAS number 1923278-15-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

The molecular formula of 4-(3-bromobenzyl)piperazinomethanone is C18H19BrN2O2C_{18}H_{19}BrN_2O_2 with a molecular weight of 375.26 g/mol. The compound has a predicted boiling point of approximately 538 °C and a density of 1.390 g/cm³ at 20 °C .

PropertyValue
Molecular FormulaC18H19BrN2O2
Molecular Weight375.26 g/mol
Boiling Point538 °C (predicted)
Density1.390 g/cm³ (20 °C)
pKa2.49 (predicted)

The biological activity of 4-(3-bromobenzyl)piperazinomethanone is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit antidepressant and antipsychotic properties, potentially through modulation of serotonin and dopamine receptors.

In Vitro Studies

Recent in vitro studies have demonstrated the compound's ability to inhibit specific enzymes related to cancer metabolism, particularly those associated with the Warburg effect , which is characterized by increased glycolysis in cancer cells even in the presence of oxygen. This effect is crucial for the survival and proliferation of cancer cells . The compound shows promise as a therapeutic agent against various cancer types by targeting metabolic pathways that are upregulated in tumor cells.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on rodent models indicated that compounds structurally similar to 4-(3-bromobenzyl)piperazinomethanone exhibited significant anticancer effects by inducing apoptosis in cancer cells. The study highlighted the potential for these compounds to be developed into effective cancer therapies .
  • Neuropharmacological Effects : Research has shown that derivatives of this compound can influence neurotransmitter systems, leading to behavioral changes in animal models. These findings suggest potential applications in treating mood disorders .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis, which could have implications for skin-related therapies .

Q & A

Q. What are the recommended synthetic pathways for 4-(3-bromobenzyl)piperazinomethanone, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via a multi-step nucleophilic substitution and coupling strategy:

  • Step 1: Prepare the 3-bromobenzyl bromide intermediate (e.g., via bromination of toluene derivatives, as described for analogous brominated aryl compounds in ).
  • Step 2: React 3-bromobenzyl bromide with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the 4-(3-bromobenzyl)piperazine intermediate .
  • Step 3: Couple the piperazine intermediate with 3-methoxybenzoyl chloride using a coupling agent (e.g., DIPEA, as in ) to form the methanone moiety.
    Characterization:
  • NMR: Analyze for distinct signals (e.g., piperazine protons at δ 2.5–3.5 ppm, methoxy group at δ 3.8 ppm) .
  • Mass Spectrometry: Confirm molecular ion peaks (exact mass: ~389.06 Da) using high-resolution MS (HRMS), as demonstrated for similar methanones in .

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer: Contradictions in NMR or MS data may arise from impurities, tautomerism, or solvent effects. To address this:

  • Repetitive Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate pure fractions, as described in for structurally related piperazinyl methanones.
  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations, as in ).
  • Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the piperazine and methoxyphenyl regions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and stability of 4-(3-bromobenzyl)piperazinomethanone?

Methodological Answer:

  • DFT Studies: Optimize the molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs). This approach was validated for triazolyl-pyrimidine analogs in .
  • Solvent Effects: Simulate solvation models (e.g., PCM for polar solvents) to predict solubility and stability in biological assays.
  • Docking Studies: Model interactions with biological targets (e.g., kinases or GPCRs) using AutoDock Vina, leveraging the bromobenzyl group’s potential halogen bonding .

Q. How can researchers design experiments to assess the biological activity of this compound?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., piperazinyl methanones in showed antimicrobial activity).
  • Assay Design:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin inhibition with fluorogenic substrates).
    • Cytotoxicity: Test against HEK-293 or HeLa cell lines via MTT assay, with IC₅₀ calculations (see for protocol).
  • SAR Analysis: Synthesize derivatives (e.g., replacing bromine with chlorine or modifying the methoxy group) to correlate structural features with activity .

Q. What strategies can address discrepancies in synthetic yields across different reaction conditions?

Methodological Answer:

  • DoE (Design of Experiments): Systematically vary parameters (temperature, solvent polarity, base strength) using software like MODDE® to identify optimal conditions.
  • Mechanistic Insight: Perform kinetic studies (e.g., in situ IR monitoring) to detect intermediates. For example, highlights DIPEA’s role in accelerating coupling reactions.
  • Alternative Routes: Explore microwave-assisted synthesis to improve yield and reduce reaction time, as demonstrated for triazine derivatives in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-BROMOBENZYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(3-BROMOBENZYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE

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